molecular formula C21H18N4O B4955450 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine

Cat. No. B4955450
M. Wt: 342.4 g/mol
InChI Key: CCLDMHVONKSESZ-UHFFFAOYSA-N
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Description

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine, also known as MPP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. MPP is a pyridine-based molecule that has been synthesized using various methods.

Mechanism of Action

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine exerts its biological effects by binding to specific molecular targets. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has also been shown to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine is also relatively stable and can be stored for extended periods without significant degradation. However, 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has some limitations for use in lab experiments. It is relatively insoluble in water, which can limit its use in aqueous-based experiments. Additionally, 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine can exhibit some toxicity at higher concentrations, which can limit its use in cell-based experiments.

Future Directions

There are several future directions for research related to 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine. One potential direction is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease and cancer. Another potential direction is to develop more efficient synthesis methods for 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine and its derivatives. Additionally, further studies are needed to determine the optimal concentration and conditions for use of 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine in lab experiments.

Synthesis Methods

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine can be synthesized using various methods, including the Suzuki coupling reaction and the Sonogashira coupling reaction. The Suzuki coupling reaction involves the reaction of 2-bromo-5-methoxypyridine with 3-(1-(3-pyridinylmethyl)-1H-pyrazol-3-yl)phenylboronic acid in the presence of a palladium catalyst. The Sonogashira coupling reaction involves the reaction of 2-iodo-5-methoxypyridine with 3-(1-(3-pyridinylmethyl)-1H-pyrazol-3-yl)phenylacetylene in the presence of a palladium catalyst.

Scientific Research Applications

2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. 2-methoxy-5-{3-[1-(3-pyridinylmethyl)-1H-pyrazol-3-yl]phenyl}pyridine has also been studied for its potential use as a fluorescent probe for detecting amyloid beta (Aβ) aggregates, which are associated with Alzheimer's disease.

properties

IUPAC Name

2-methoxy-5-[3-[1-(pyridin-3-ylmethyl)pyrazol-3-yl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O/c1-26-21-8-7-19(14-23-21)17-5-2-6-18(12-17)20-9-11-25(24-20)15-16-4-3-10-22-13-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLDMHVONKSESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=NN(C=C3)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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